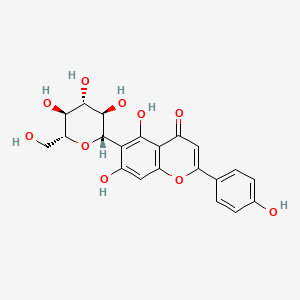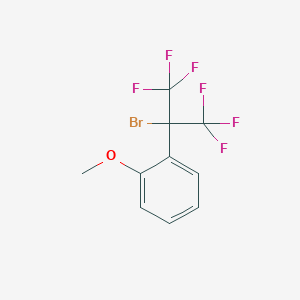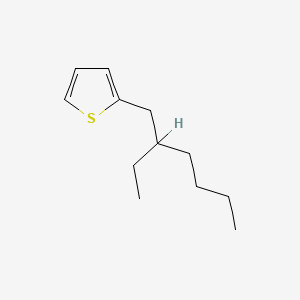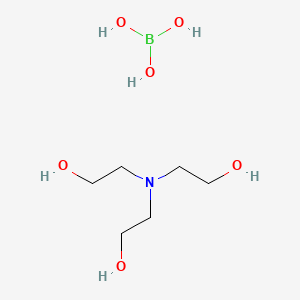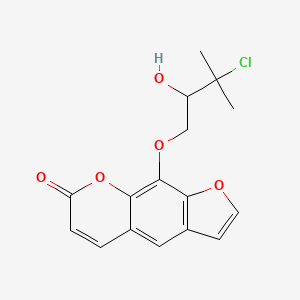
Isosaxalin
Übersicht
Beschreibung
Isosaxalin is a natural product isolated from Murraya koeningii. It belongs to the phenylpropanoids and coumarins class of compounds. Its chemical formula is C16H15ClO5, with a molecular weight of 322.74 .
Synthesis Analysis
This compound can be synthesized through various methods. One commonly researched route involves the (3 + 2) cycloaddition reaction of an alkyne (dipolarophile) with a nitrile oxide (dipole). Metal-catalyzed reactions are often used, but there is growing interest in developing metal-free synthetic routes to overcome drawbacks associated with metal catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring containing chlorine and oxygen atoms. It has a phenylpropanoid core with additional functional groups .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. These reactions may include esterification, hydrolysis, and oxidation .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Isosaxalin-Derivate haben vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt . Es wurde festgestellt, dass sie krebshemmende Eigenschaften besitzen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente macht .
Antibakterielle Aktivität
This compound und seine Derivate wurden als antibakteriell wirksam befunden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass this compound entzündungshemmende Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung von Medikamenten zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte .
Antidiabetische Aktivität
This compound-Derivate wurden als antidiabetisch wirksam befunden . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von Diabetes eingesetzt werden könnten .
Herz-Kreislauf-Aktivität
This compound und seine Derivate haben im Bereich der Herz-Kreislauf-Forschung Potenzial gezeigt . Es wurde festgestellt, dass sie Herz-Kreislauf-Aktivitäten aufweisen, was auf ihre potenzielle Verwendung bei der Entwicklung von Medikamenten für Herz-Kreislauf-Erkrankungen hindeutet .
Verwendung in der pharmazeutischen Chemie
This compound ist eine heterocyclische Verbindung mit einem fünfgliedrigen Ring, der an den Positionen 1 und 2 Sauerstoff- und Stickstoffatome enthält . Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in zahlreichen synthetischen Methoden für bioaktive Chemikalien . Dies macht es besonders nützlich in der pharmazeutischen Chemie .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isosaxalin, a natural product isolated from Murraya koeningii , is known to have melanin biosynthesis inhibitory activities It’s worth noting that compounds from the same class, isoxazolines, work by selective inhibition of gaba- and glutamate-gated chloride channels .
Mode of Action
Isoxazolines work by selective inhibition of GABA- and glutamate-gated chloride channels, leading to hyper-excitation and death of the flea or tick . This might provide some insight into the possible mode of action of this compound.
Biochemical Pathways
Given its melanin biosynthesis inhibitory activities , it can be inferred that this compound may interfere with the biochemical pathways involved in melanin synthesis.
Result of Action
Given its melanin biosynthesis inhibitory activities , it can be inferred that this compound may lead to a decrease in melanin production at the cellular level.
Eigenschaften
IUPAC Name |
9-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNTVHKCIBWHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


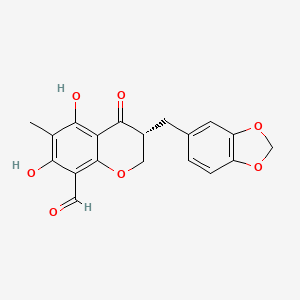
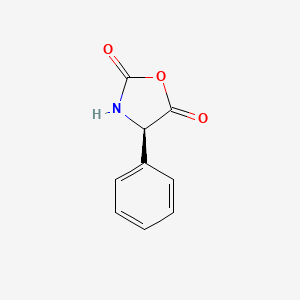
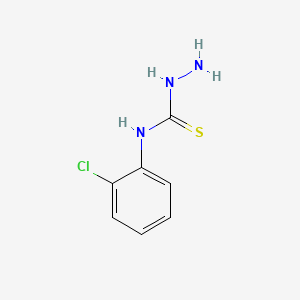
![4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate](/img/structure/B1630326.png)

